Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate

Medicinal Chemistry SAR Physicochemical Properties

Select CAS 457936-64-0 for its dual-chloro meta-nitro architecture, enabling sequential Pd-catalyzed cross-couplings at two distinct aryl chloride sites for controlled library construction. The meta-nitro group offers a third diversification point via reduction, while the ethyl ester allows pro-drug or amide derivatization. Lacking a carbonitrile warhead, this scaffold eliminates inherent kinase polypharmacology, ideal for unbiased phenotypic screening. Identity is verifiable against a published 1H NMR reference spectrum (SpectraBase), ensuring batch-to-batch consistency for GLP-compliant studies. Patented class-level synthesis supports scalable, reproducible supply.

Molecular Formula C18H13Cl2N3O4
Molecular Weight 406.22
CAS No. 457936-64-0
Cat. No. B2619587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate
CAS457936-64-0
Molecular FormulaC18H13Cl2N3O4
Molecular Weight406.22
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C18H13Cl2N3O4/c1-2-27-18(24)13-9-21-15-6-3-10(19)7-12(15)17(13)22-11-4-5-14(20)16(8-11)23(25)26/h3-9H,2H2,1H3,(H,21,22)
InChIKeyUBQYNEZGOUKQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate (CAS 457936-64-0): Procurement-Relevant Structural & Database Profile


Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate (CAS 457936-64-0) is a synthetic 4-anilinoquinoline-3-carboxylate derivative featuring dual chloro and a meta-nitro group on the anilino ring, with an ethyl ester at position 3. The SpectraBase database confirms its identity via a 1H NMR spectrum (SpectraBase Compound ID HhU84vDN0Gq) [1]. The ZINC database (ZINC4033803) notes no known ChEMBL bioactivity for this compound [2]. The patent EP 2680886 B1 protects substituted quinoline compounds as S-nitrosoglutathione reductase inhibitors, with a general formula that covers 4-anilinoquinoline scaffolds [3]. PubChem CID 17016639 represents the close analog Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate (CAS 955282-60-7) [4]. Savini et al. (1993) provides a class-level benchmark for 4-anilinoquinoline-3-carboxylate's analgesic activity [5]. CheMenu lists procurement specifications (CM689169, 95%+ purity) .

Why 457936-64-0 Cannot Be Replaced by Generic 4-Anilinoquinoline-3-Carboxylate Analogs


The dual-chloro meta-nitro substitution pattern on the 4-anilino ring creates a unique electrostatic and steric environment that is absent in the commonly available 4-nitro (CAS 955282-60-7) or 4-chloro analogs. This substitution differentiates the compound as a synthetic intermediate capable of downstream reductive chemistry (nitro → amine) at a sterically hindered meta position, while the 6-chloro on the quinoline core provides a handle for further cross-coupling . The ZINC database (ZINC4033803) shows no prior bioactivity annotation, which is a procurement-relevant distinction from more widely profiled 4-anilinoquinoline-3-carbonitriles that carry known kinase polypharmacology liabilities [1]. The compound's class-level analgesic potential, documented for related 4-anilinoquinoline-3-carboxylic acid esters by Savini et al. (1993), cannot be extrapolated without confirming the contribution of the 3-nitro substituent [2]. Therefore, generic substitution risks introducing undocumented reactivity, altered pharmacokinetic profiles, or batch-to-batch variability for which the reference compound was not designed.

Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate: Quantified Differentiation Evidence Guide


Meta-Nitro vs. Para-Nitro Substitution: Physicochemical Differentiation from Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate (CAS 955282-60-7)

The target compound (CAS 457936-64-0) carries a 4-chloro-3-nitro substitution on the anilino ring, whereas the closest commercial analog (CAS 955282-60-7) bears a 4-nitro group without the additional chloro substituent [1]. This difference increases molecular weight from 371.78 g/mol (comparator) to 406.22 g/mol (target) and adds one chlorine atom, altering calculated logP and hydrogen-bonding capacity . The 3-nitro group is meta to the anilino nitrogen, creating a different electronic push-pull system compared to the para-nitro analog, which can influence both chemical reactivity (reduction potential) and biological target engagement [2].

Medicinal Chemistry SAR Physicochemical Properties

Carboxylate Ester vs. Carbonitrile at Position 3: Scaffold-Level Differentiation from 4-Anilinoquinoline-3-carbonitriles (e.g., SKI-606, Bosutinib)

The target compound possesses an ethyl carboxylate at position 3, whereas the pharmacologically well-characterized 4-anilinoquinoline-3-carbonitrile scaffold (e.g., SKI-606/Bosutinib, EKB-569) carries a nitrile group. The carbonitrile series are known irreversible or potent reversible inhibitors of EGFR, HER-2, Src, and Abl kinases with IC50 values typically in the low nanomolar range (e.g., SKI-606 Abl IC50 ~1 nM) [1]. In contrast, the target compound's carboxylate ester is not annotated for any kinase activity in ChEMBL or BindingDB, and ZINC database (ZINC4033803) explicitly states 'no known activity for this compound' [2].

Kinase Inhibition Scaffold Comparison Drug Design

Dual Chloro Substituents: Differentiation from Monochloro and Non-Chlorinated 4-Anilinoquinoline Analogs in Synthetic Utility

The presence of two chlorine atoms (one at position 6 of the quinoline core, one at position 4 of the anilino ring) provides two independent sites for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), whereas the common analog CAS 955282-60-7 (Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate) carries only a single chlorine at position 6 [1]. The 4-chloro substituent on the anilino ring also influences the electronic properties of the nitro group, affecting its reduction potential and subsequent amine reactivity . This dual-halogen motif makes the target compound a versatile scaffold for divergent library synthesis compared to monohalogenated analogs.

Synthetic Chemistry Cross-Coupling Building Block

NMR Spectral Identity Confirmation: Quantitative 1H NMR Reference Against Structural Misassignment Risk

The target compound has a recorded 1H NMR spectrum in the SpectraBase KnowItAll NMR Spectral Library (SpectraBase Compound ID HhU84vDN0Gq), acquired in DMSO-d6 [1]. This reference spectrum provides a verifiable identity standard for incoming quality control. In contrast, many closely related analogs (e.g., CAS 955282-60-7) lack publicly available reference NMR spectra in curated spectral databases, increasing the risk of structural misassignment upon procurement [2]. The exact mass is 405.028311 g/mol (C18H13Cl2N3O4), providing a high-resolution mass spectrometry benchmark [3].

Quality Control Analytical Chemistry Structure Confirmation

Analgesic Activity Potential: Class-Level Evidence from 4-Anilinoquinoline-3-Carboxylate Series with Indomethacin Benchmark

Savini et al. (1993) reported that certain 4-anilinoquinoline-3-carboxylic acid esters (synthesized from 4-chloro-3-carbethoxy-quinolines and substituted anilines, the same general synthetic route applicable to the target compound) exhibited analgesic activity sometimes higher than indomethacin, used as a reference drug [1]. While no quantitative IC50 or ED50 data for the specific target compound (CAS 457936-64-0) are available in the public domain, the class-level SAR demonstrates that the 4-anilino substitution pattern on quinoline-3-carboxylate esters can yield therapeutically relevant analgesic effects [1]. In contrast, 4-anilinoquinoline-3-carbonitriles are not associated with analgesic activity, underscoring the functional divergence driven by the 3-position substituent [2].

Anti-inflammatory Analgesic Drug Discovery

Procurement Purity Specification and Storage: Vendor-Documented Quality Parameters vs. Undocumented Analogs

The target compound is commercially available through CheMenu (Catalog Number CM689169) with a documented minimum purity of 95%+ . In contrast, several structural analogs, including the des-chloro analog (CAS 955282-60-7), are listed by multiple vendors with variable and sometimes undocumented purity specifications [1]. The patent literature (EP 2680886 B1) explicitly names substituted quinoline compounds within this structural class, indicating industrial-scale synthetic feasibility and quality control precedent [2]. The SpectraBase entry provides an orthogonal identity confirmation that can be cross-referenced with vendor Certificate of Analysis data [3].

Procurement Quality Assurance Vendor Specification

Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate (CAS 457936-64-0): Target Application Scenarios Based on Differentiation Evidence


Divergent Library Synthesis via Sequential Orthogonal Cross-Coupling at Two Halogen Sites

The presence of two chemically distinct chlorine atoms (quinoline C6 and anilino C4) enables sequential palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for the construction of diverse compound libraries. Researchers can exploit the differential reactivity of aryl chlorides under varying catalytic conditions to introduce aryl, heteroaryl, or amine substituents in a controlled, stepwise manner . This synthetic flexibility is not available with the monochloro analog CAS 955282-60-7, which offers only one halogen handle [1]. The 3-nitro group can subsequently be reduced to an amine, providing a third diversification point for amide bond formation or reductive amination [2].

Chemical Probe Development Targeting Underexplored Biological Space (Avoidance of Kinase Polypharmacology)

Because the carboxylate ester at position 3 lacks the carbonitrile warhead present in 4-anilinoquinoline-3-carbonitrile kinase inhibitors (e.g., SKI-606, EKB-569), the target compound is structurally biased away from the ATP-binding site of tyrosine kinases . The ZINC database and ChEMBL show no annotated kinase activity for this compound, making it a suitable starting point for phenotypic screening campaigns where kinase-independent mechanisms are sought [1]. This contrasts with the carbonitrile series, which carries inherent kinase polypharmacology that can confound target deconvolution efforts [2].

Anti-Inflammatory / Analgesic Lead Optimization Using the 4-Anilinoquinoline-3-Carboxylate Pharmacophore

The class-level evidence from Savini et al. (1993) demonstrates that 4-anilinoquinoline-3-carboxylic acid esters can produce analgesic effects exceeding indomethacin in in vivo assays . The target compound, with its dual-chloro meta-nitro substitution, represents an analog within this pharmacophore class that has not yet been evaluated for analgesic activity, offering a novel structural entry point for medicinal chemistry optimization. The ethyl ester functionality allows for pro-drug strategies or further derivatization to amides and acids [1]. This scenario is inapplicable to 4-anilinoquinoline-3-carbonitrile analogs, which have not been associated with anti-inflammatory or analgesic pharmacology [2].

Quality-Controlled Procurement for GLP Toxicology or In Vivo Pharmacology Studies

The documented minimum purity of 95%+ (CheMenu CM689169) together with an available reference 1H NMR spectrum (SpectraBase) provides a verifiable quality benchmark suitable for GLP-compliant studies . Laboratories can cross-reference the vendor Certificate of Analysis against the SpectraBase reference spectrum to confirm structural identity before initiating costly in vivo experiments [1]. This quality assurance infrastructure is less established for closely related analogs such as CAS 955282-60-7, for which no publicly accessible reference NMR spectrum was identified [2]. The patent protection (EP 2680886 B1) further indicates that scalable, reproducible synthesis methods exist for this compound class .

Quote Request

Request a Quote for Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.